6-Bromo-1-methylpyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC13683238
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3 |
|---|---|
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 6-bromo-1-methylpyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3 |
| Standard InChI Key | FEIDZPBFHXDLFV-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=N2)Br)C=N1 |
| Canonical SMILES | CN1C2=C(C=CC(=N2)Br)C=N1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 6-bromo-1-methylpyrazolo[3,4-b]pyridine consists of a bicyclic system where a pyrazole ring is fused to a pyridine ring at the 3,4-b positions. The bromine substituent at C6 enhances electrophilicity, facilitating interactions with biological targets, while the methyl group at N1 improves metabolic stability . Tautomerism is a notable feature of pyrazolo[3,4-b]pyridines, with the 1 H-tautomer being thermodynamically favored over the 2 H-form by approximately 37 kJ/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 212.05 g/mol | |
| CAS Registry Number | 1256794-18-9 | |
| Tautomeric Preference | 1 H-pyrazolo[3,4-b]pyridine |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.8–8.4 ppm) . Density functional theory (DFT) calculations predict a planar geometry, with the bromine atom inducing a dipole moment of 2.1 Debye, enhancing binding affinity to hydrophobic enzyme pockets .
Synthesis and Manufacturing
Annelation Strategies
The synthesis of 6-bromo-1-methylpyrazolo[3,4-b]pyridine typically involves annelation of a pyrazole precursor onto a brominated pyridine derivative. A common route employs 3-amino-5-bromopyridine and acetylacetone under acidic conditions, yielding the fused ring system with >75% efficiency . Alternative methods include:
-
Palladium-catalyzed cross-coupling: Introduces bromine post-annelation using and at 80°C.
-
Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes with comparable yields .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Time | Key Reagents |
|---|---|---|---|
| Classical Annelation | 78 | 12 h | , EtOH |
| Palladium Cross-Coupling | 82 | 6 h | , |
| Microwave-Assisted | 80 | 0.5 h | DMF, 150°C |
Purification and Scalability
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity, while recrystallization from ethanol-water mixtures is preferred for industrial-scale production. Process optimization has reduced waste generation by 40% through solvent recycling .
Biological Activities and Mechanisms
Neuropharmacological Effects
6-Bromo-1-methylpyrazolo[3,4-b]pyridine acts as a positive allosteric modulator of mGluR5, enhancing receptor sensitivity to glutamate by stabilizing the active conformation . In murine models of Parkinson’s disease, oral administration (10 mg/kg) reduced motor deficits by 60% via dopaminergic pathway modulation .
Anticancer Activity
The compound inhibits TRKA/B/C kinases with IC values of 12–18 nM, inducing apoptosis in neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cell lines. Mechanistic studies reveal blockade of the PI3K/AKT/mTOR axis, suppressing tumor proliferation by 70% at 10 µM .
Table 3: Cytotoxicity Profiles
| Cell Line | IC (µM) | Target Kinase |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 0.45 | TRKA |
| MCF-7 (Breast Cancer) | 0.52 | TRKB |
| A549 (Lung Cancer) | 1.20 | TRKC |
Structural Analogues and Structure-Activity Relationships (SAR)
Halogen Substitution
Replacing bromine with chlorine at C6 diminishes TRK inhibition (IC >100 nM) but retains mGluR5 activity, highlighting the role of electronegativity in kinase binding .
N1 Substituent Effects
Methyl-to-ethyl substitution at N1 improves oral bioavailability (F = 65% vs. 45%) but reduces blood-brain barrier penetration due to increased lipophilicity (logP = 1.8 vs. 1.2) .
Therapeutic Applications and Clinical Prospects
Neurological Disorders
Phase I trials for Parkinson’s disease (NCT04893076) demonstrated a 50% reduction in OFF-time episodes at 20 mg/day, with minimal dopaminergic side effects .
Oncology
Preclinical studies in xenograft models show tumor volume reduction by 80% at 15 mg/kg/day, prompting investigational new drug (IND) submission for neuroblastoma.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume